Arbaclofen Placarbil

Description

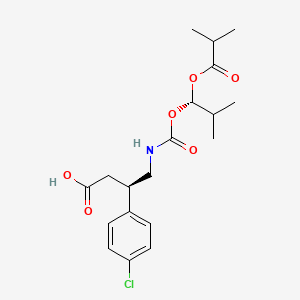

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(4-chlorophenyl)-4-[[(1S)-2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTAALBWJQJLGN-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](OC(=O)C(C)C)OC(=O)NC[C@H](CC(=O)O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233754 | |

| Record name | Arbaclofen placarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847353-30-4 | |

| Record name | Arbaclofen placarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847353-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaclofen placarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847353304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaclofen Placarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbaclofen placarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-(2-methyl-1-oxopropoxy)propoxy]-oxomethyl]amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARBACLOFEN PLACARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W89H91R7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Arbaclofen Placarbil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaclofen Placarbil is a rationally designed prodrug of the pharmacologically active enantiomer, R-baclofen, a selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. This document provides a comprehensive technical overview of the core mechanism of action of this compound, from its enzymatic conversion to the molecular signaling cascades it initiates. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and pharmacology.

Introduction

This compound was developed to improve the pharmacokinetic profile of baclofen, a drug used in the management of spasticity. As a prodrug, this compound is converted in the body to its active form, R-baclofen. This design strategy provides a more controlled and sustained release of the active molecule compared to immediate-release baclofen formulations. R-baclofen exerts its therapeutic effects by targeting GABAB receptors, which are pivotal in modulating neuronal excitability throughout the central nervous system (CNS).

Bioactivation of this compound

The initial step in the mechanism of action of this compound is its enzymatic hydrolysis to the active moiety, R-baclofen.

Enzymatic Conversion

In vitro studies have demonstrated that this compound is rapidly converted to R-baclofen in human and animal tissues. This biotransformation is primarily catalyzed by the enzyme human carboxylesterase-2 (CES2) , which is highly expressed in the intestine and liver[1]. The conversion involves the cleavage of the placarbil moiety from the parent compound.

Experimental Protocol: In Vitro Hydrolysis of this compound by Carboxylesterase-2

Objective: To determine the rate and extent of this compound conversion to R-baclofen by recombinant human carboxylesterase-2 (rhCES2).

Materials:

-

This compound

-

R-baclofen standard

-

Recombinant human CES2

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing phosphate buffer, a specific concentration of rhCES2, and the internal standard. The mixture is pre-incubated at 37°C.

-

Initiation: The reaction is initiated by the addition of this compound at various concentrations to the pre-warmed reaction mixture.

-

Incubation: The reaction is incubated at 37°C with gentle agitation. Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile.

-

Sample Preparation: The terminated reaction samples are centrifuged to precipitate the enzyme, and the supernatant is collected for analysis.

-

Quantification: The concentrations of this compound and the newly formed R-baclofen in the supernatant are quantified using a validated HPLC-MS/MS method.

-

Data Analysis: The rate of R-baclofen formation is calculated, and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.

Molecular Target: The GABAB Receptor

The pharmacological effects of R-baclofen are mediated through its interaction with the GABAB receptor, a class C G-protein coupled receptor (GPCR). The GABAB receptor is a heterodimer composed of two subunits: GABAB1 and GABAB2. The GABAB1 subunit is responsible for binding the endogenous ligand GABA and its agonists, such as R-baclofen. The GABAB2 subunit is crucial for G-protein coupling and signaling.

Quantitative Pharmacological Parameters

The interaction of R-baclofen with the GABAB receptor and its subsequent cellular effects can be quantified. The following tables summarize key pharmacological data for baclofen. It is important to note that values can vary depending on the experimental system and conditions.

Table 1: Binding Affinity of Baclofen for the GABAB Receptor

| Ligand | Preparation | Kd (nM) | IC50 (µM) | Reference |

| (-)-Baclofen | Rat kidney cryostat sections | 24.6 | - | [2] |

| (-)-Baclofen | Rat brain crude synaptic membranes | - | 0.04 | |

| Racemic Baclofen | Rat brain GABA receptors | - | Ki = 6 µM | [3] |

Table 2: Functional Potency of Baclofen

| Response | Preparation | EC50 / pEC50 | Reference |

| Inhibition of forskolin-stimulated adenylyl cyclase | Rat cortical slices | pEC50 = 6.07 | |

| Augmentation of noradrenaline-stimulated adenylyl cyclase | Rat cortical slices | pEC50 = 5.04 | |

| Activation of inwardly rectifying K+ current | Dissociated hippocampal CA3 neurons | 3 µM |

Signaling Pathways of GABAB Receptor Activation

Activation of the GABAB receptor by R-baclofen initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability. These signaling pathways occur at both presynaptic and postsynaptic terminals.

Presynaptic Inhibition

At the presynaptic terminal, GABAB receptor activation leads to the inhibition of neurotransmitter release, primarily through the modulation of voltage-gated calcium channels (VGCCs).

Postsynaptic Inhibition

At the postsynaptic terminal, GABAB receptor activation primarily leads to hyperpolarization of the neuronal membrane through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Workflow: Investigating GABAB Receptor Function

Whole-cell patch-clamp electrophysiology is a powerful technique used to study the effects of R-baclofen on ion channel activity and neuronal excitability.

Conclusion

The mechanism of action of this compound is a multi-step process that begins with its efficient conversion to the active agonist, R-baclofen, by carboxylesterase-2. R-baclofen then selectively activates presynaptic and postsynaptic GABAB receptors. This activation triggers a Gi/o-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, suppression of presynaptic calcium influx, and activation of postsynaptic potassium channels. The net effect of these molecular events is a reduction in neuronal excitability, which underlies the therapeutic efficacy of this compound in conditions characterized by neuronal hyperexcitability, such as spasticity. A thorough understanding of this mechanism is critical for the continued development and optimization of GABAB receptor-targeted therapeutics.

References

- 1. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Arbaclofen Placarbil

Arbaclofen placarbil, a novel prodrug of R-baclofen, has been the subject of significant process development to enable its large-scale synthesis.[1] This document provides an in-depth overview of the synthetic pathways developed for its manufacture, targeting researchers, scientists, and drug development professionals.

Introduction

This compound is the (R)-enantiomer of baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist, formulated as a prodrug to improve its pharmacokinetic profile.[2][3][4] The synthesis of this complex molecule has evolved to overcome challenges related to efficiency, scalability, and stereochemical control. This guide details two primary synthetic routes that have been employed, along with a more recent, optimized process.

Original Synthesis Route

The initial synthesis of this compound was highly efficient in its use of the expensive R-baclofen intermediate.[1] However, this route relied on chromatographic purification, which limited its scalability for commercial production.

Experimental Protocol:

The key steps in the original synthesis involved the reaction of a functionalized hydroxysuccinimide intermediate with a thiocarbonate, followed by a coupling reaction with R-baclofen.

-

Preparation of Functionalized Hydroxysuccinimide (2): This intermediate was prepared in two steps from commercially available dibenzoyl-L-tartaric acid.

-

Reaction with Thiocarbonate (3): The functionalized hydroxysuccinimide (2) was reacted with thiocarbonate (3) in the presence of peracetic acid to yield compound (4) with high diastereomeric purity after fractional crystallization.

-

Coupling with R-Baclofen (5): The final step involved a high-yielding reaction of compound (4) with R-baclofen (5) to produce the this compound drug substance (6).

Visualization of the Original Synthesis Pathway:

Caption: Original synthesis route for this compound.

Second, Chromatography-Free Synthesis Route

To address the scalability limitations of the original route, a second, chromatography-free synthesis was developed. This pathway, however, was less efficient in its use of R-baclofen.

Experimental Protocol:

This route involved the synthesis of a racemic succinate ester, which was then reacted with R-baclofen, leading to a mixture of diastereomers that were separated by crystallization.

-

Synthesis of Racemic Succinate Ester (8): The succinate ester (8) was produced in three steps starting from 1-chloro-2-methylpropyl chloroformate.

-

Diastereomeric Coupling: The racemic succinate ester (8) was reacted with R-baclofen (5) to form a roughly 1:1 mixture of the desired (S,R) diastereomer (6) and the undesired (R,R) diastereomer (9).

-

Fractional Crystallization: The desired this compound (6) was isolated in high isomeric purity through fractional crystallization of its hemihydrate form. The N-hydroxysuccinimide byproduct was removed via an aqueous workup.

Quantitative Data:

| Step | Starting Material | Product(s) | Overall Yield from R-Baclofen |

| Diastereomeric Coupling & Separation | R-Baclofen (5) | This compound (6) & Diastereomer (9) | 30% |

Visualization of the Chromatography-Free Synthesis Pathway:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Profile of Arbaclofen Placarbil

Abstract

This compound (also known as XP19986) is a pharmacologically inactive prodrug of the active R-enantiomer of baclofen, a gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Developed to overcome the pharmacokinetic limitations of baclofen, such as its narrow absorption window and short half-life, this compound offers an improved pharmacokinetic profile.[3] It is designed for efficient absorption throughout the intestinal tract via active transport and passive diffusion, after which it undergoes rapid enzymatic conversion to R-baclofen.[3][4] This guide provides a detailed overview of the chemical structure, properties, metabolic pathway, and mechanism of action of this compound, along with relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is an acyloxyalkyl carbamate derivative of R-baclofen. The addition of the placarbil group enhances its absorption.

IUPAC Name: (3R)-3-(4-chlorophenyl)-4-[[[(1S)-2-methyl-1-[(2-methylpropanoyl)oxy]propoxy]carbonyl]amino]butanoic acid.

Chemical Structure:

Image Credit: Wikimedia Commons

Physicochemical and Identification Data

The following table summarizes key identification and physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 847353-30-4 | |

| Molecular Formula | C₁₉H₂₆ClNO₆ | |

| Molecular Weight | 399.87 g/mol | |

| InChI Key | JXTAALBWJQJLGN-KSSFIOAISA-N | |

| SMILES | CC(C)C(=O)O--INVALID-LINK--O)c1ccc(Cl)cc1">C@@HC(C)C | |

| Appearance | White to off-white crystalline powder |

Mechanism of Action and Metabolic Pathway

Absorption and Metabolic Conversion

This compound is a transported prodrug designed to be absorbed along the entire gastrointestinal tract. Its absorption is facilitated by both passive diffusion and active transport mechanisms, notably via the monocarboxylate transporter 1 (MCT-1). Following absorption, the prodrug undergoes rapid and efficient hydrolysis by esterase enzymes, primarily human carboxylesterase-2 (hCE-2), which is highly expressed in the intestine and liver. This enzymatic cleavage releases the active moiety, R-baclofen, along with carbon dioxide, isobutyric acid, and isobutyraldehyde as byproducts.

Caption: Metabolic conversion of this compound to R-baclofen.

Pharmacological Action of R-Baclofen

The active metabolite, R-baclofen, is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) widely expressed in the central nervous system. Activation of GABA-B receptors leads to slow and sustained inhibitory neurotransmission. This occurs through downstream effects including the activation of inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and modulation of adenylyl cyclase activity. Presynaptically, this reduces the release of excitatory neurotransmitters, while postsynaptically it leads to hyperpolarization, decreasing neuronal excitability.

Caption: Simplified GABA-B receptor signaling pathway activated by R-baclofen.

Quantitative Pharmacokinetic Data

The prodrug strategy significantly enhances the bioavailability and pharmacokinetic profile of R-baclofen.

| Parameter | Species | Finding | Reference |

| Colonic Absorption | Rat | 5-fold higher R-baclofen exposure from this compound vs. R-baclofen | |

| Colonic Absorption | Monkey | 12-fold higher R-baclofen exposure from this compound vs. R-baclofen | |

| Bioavailability | Dog | Up to 68% with sustained-release formulations of this compound | |

| Dose Proportionality | Rat, Dog, Monkey | Exposure to R-baclofen was proportional to the this compound dose | |

| Prodrug Exposure | Rat, Dog, Monkey | Systemic exposure to intact this compound was low |

Experimental Protocols

In Vitro Metabolism and Hydrolysis

Objective: To determine the rate and extent of conversion of this compound to R-baclofen in various biological matrices.

Methodology (adapted from Lal et al., 2009):

-

Preparation of Matrices: Prepare S9 fractions (2 mg/mL) from human and rat liver tissues in a 10 mM phosphate buffer (pH 7.4).

-

Incubation: Incubate this compound (e.g., at an initial concentration of 5 µM) with the S9 fractions at 37°C. For experiments involving Cytochrome P450 isoforms, include 1 mM NADPH as a cofactor.

-

Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Terminate the enzymatic reaction by adding a cold organic solvent, such as acetonitrile, to each aliquot.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Quantification: Analyze the concentrations of remaining this compound and the formed R-baclofen in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate the rate of disappearance of the parent prodrug and the rate of appearance of the R-baclofen metabolite to determine the hydrolysis kinetics.

Intestinal Permeability Assessment (Caco-2 Assay)

Objective: To evaluate the intestinal epithelial permeability and potential for active transport or efflux of this compound.

Methodology (General Protocol):

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ filter supports for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: Prior to the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Buffer: Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

-

Compound Addition: Add this compound (at a known concentration, e.g., 10 µM) to the donor compartment (apical for A-to-B transport; basolateral for B-to-A transport).

-

Incubation: Incubate the plates at 37°C with gentle shaking.

-

Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the volume with fresh transport buffer.

-

Analysis: Quantify the concentration of this compound in the receiver compartment using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to identify active efflux.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Arbaclofen Placarbil: A Technical Guide to its GABA-B Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaclofen Placarbil, a prodrug of the pharmacologically active R-enantiomer of baclofen (R-baclofen), represents a significant effort in optimizing GABA-B receptor agonist therapy. Developed to overcome the pharmacokinetic limitations of baclofen, this compound offers a more sustained release profile and improved absorption. This technical guide provides an in-depth analysis of the GABA-B receptor agonist activity of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its preclinical assessment. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound, also known as XP19986, is an investigational compound designed to treat conditions such as spasticity and other neurological disorders.[1] As a prodrug, it is converted in the body to its active form, R-baclofen, a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[2][3][4] The rationale behind the development of this compound was to improve upon the pharmacokinetic properties of baclofen, which has a narrow absorption window and a short half-life, leading to fluctuating plasma concentrations.[5] this compound is designed for more controlled and sustained delivery of R-baclofen, potentially leading to improved efficacy and tolerability.

The therapeutic effects of R-baclofen are mediated through its agonist activity at GABA-B receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system (CNS). Activation of these receptors leads to a cascade of inhibitory downstream signaling events, ultimately reducing neuronal excitability.

Mechanism of Action: GABA-B Receptor Agonism

Upon oral administration, this compound is absorbed and rapidly converted to R-baclofen. R-baclofen then acts as a potent and selective agonist at GABA-B receptors. These receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits and are coupled to inhibitory G-proteins (Gi/o).

The binding of R-baclofen to the GABA-B1 subunit induces a conformational change in the receptor complex, leading to the activation of the associated G-protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters.

This multi-faceted mechanism of action results in a net inhibitory effect on neuronal activity, which is the basis for the therapeutic effects of R-baclofen in conditions characterized by neuronal hyperexcitability, such as spasticity.

Figure 1: GABA-B Receptor Signaling Pathway Activated by R-baclofen.

Quantitative Pharmacology

The following tables summarize the key quantitative pharmacological parameters of R-baclofen, the active metabolite of this compound.

Table 1: Binding Affinity of R-baclofen for GABA-B Receptors

| Ligand | Assay Type | Radioligand | Tissue/Cell Line | IC₅₀ (µM) | Reference |

| R-(-)-baclofen | Displacement Assay | [³H]baclofen | Cat Cerebellum | 0.015 | |

| (-)-baclofen | Displacement Assay | [³H]-GABA | Rat Brain Synaptic Membranes | 0.04 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Functional Potency and Efficacy of R-baclofen at GABA-B Receptors

| Ligand | Assay Type | Parameter | Tissue/Cell Line | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |

| (-)-baclofen | [³⁵S]GTPγS Binding | Potency | Rat Brain Membranes | 0.27 | Not Reported | |

| (-)-baclofen | Adenylyl Cyclase Inhibition (forskolin-stimulated) | Potency | Rat Cortical Slices | ~0.85 | Not Reported | |

| (-)-baclofen | Adenylyl Cyclase Augmentation (noradrenaline-stimulated) | Potency | Rat Cortical Slices | ~9.12 | Not Reported |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ represents the maximum response achievable by an agonist.

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Formulation | Bioavailability of R-baclofen (%) | Key Finding | Reference |

| Rat | Intracolonic | Solution | - | 5-fold higher R-baclofen exposure compared to intracolonic R-baclofen | |

| Monkey | Intracolonic | Solution | - | 12-fold higher R-baclofen exposure compared to intracolonic R-baclofen | |

| Dog | Oral | Sustained Release | Up to 68% | Demonstrated sustained R-baclofen exposure |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the GABA-B receptor agonist activity of compounds like R-baclofen.

Radioligand Binding Assay ([³H]-baclofen Displacement)

This protocol describes a method to determine the binding affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand, [³H]-baclofen.

Materials:

-

Rat brain membranes (prepared from whole brain or specific regions like cerebellum)

-

[³H]-baclofen (radioligand)

-

Unlabeled R-baclofen (for non-specific binding determination)

-

Test compound

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in binding buffer and repeat the wash step three more times to remove endogenous GABA. Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-baclofen (final concentration ~5 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled R-baclofen (final concentration ~100 µM), 50 µL of [³H]-baclofen, and 100 µL of membrane preparation.

-

Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-baclofen, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to GABA-B receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Rat brain membranes expressing GABA-B receptors

-

[³⁵S]GTPγS (radioligand)

-

GDP (Guanosine diphosphate)

-

Unlabeled GTPγS (for non-specific binding)

-

Test compound (agonist)

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare rat brain membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: 50 µL of assay buffer, 50 µL of GDP (final concentration 10 µM), 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM), and 50 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled GTPγS (final concentration 10 µM), 50 µL of GDP, 50 µL of [³⁵S]GTPγS, and 50 µL of membrane preparation.

-

Agonist Stimulation: 50 µL of test compound at various concentrations, 50 µL of GDP, 50 µL of [³⁵S]GTPγS, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer. Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

Whole-Cell Patch-Clamp Electrophysiology

This technique can be used to measure the functional consequences of GABA-B receptor activation on neuronal activity, such as the activation of GIRK currents.

General Procedure (example using hippocampal CA1 pyramidal neurons):

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rat brain.

-

Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons in voltage-clamp mode.

-

Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the GABA-B receptor agonist (e.g., R-baclofen) at various concentrations.

-

Data Acquisition: Record the agonist-induced outward current, which is primarily mediated by the activation of GIRK channels.

-

Data Analysis: Construct a dose-response curve by plotting the current amplitude against the agonist concentration to determine the EC₅₀.

Conclusion

This compound, as a prodrug of the potent GABA-B receptor agonist R-baclofen, offers a promising approach to improve the therapeutic window of GABA-B-mediated therapies. Its enhanced pharmacokinetic profile allows for more stable and sustained plasma concentrations of the active compound. The in-depth understanding of its mechanism of action, supported by quantitative pharmacological data and detailed experimental protocols as outlined in this guide, is crucial for the continued research and development of this and other GABA-B receptor modulators for a range of neurological disorders. The provided methodologies serve as a foundation for the consistent and rigorous preclinical evaluation of such compounds.

References

The Pharmacological Profile of Arbaclofen Placarbil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaclofen placarbil (formerly known as XP19986) is a chemically synthesized prodrug of the pharmacologically active R-enantiomer of baclofen, a gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Developed by XenoPort, Inc., this compound was designed to overcome the pharmacokinetic limitations of baclofen, such as its short half-life and narrow absorption window in the upper small intestine.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes. Quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed.

Mechanism of Action

This compound is a transported prodrug that is absorbed throughout the intestine via both passive and active transport mechanisms, including the monocarboxylate transporter 1 (MCT-1).[3] Following absorption, it undergoes rapid and efficient hydrolysis by the enzyme carboxylesterase-2, which is highly expressed in the intestine and liver, to yield the active metabolite, R-baclofen (arbaclofen), along with isobutyric acid, isobutyraldehyde, and carbon dioxide. R-baclofen is a potent and selective agonist of the GABA-B receptor.

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Activation of presynaptic GABA-B receptors inhibits the release of excitatory neurotransmitters by reducing calcium influx through voltage-gated calcium channels. Postsynaptic GABA-B receptor activation leads to hyperpolarization of the neuronal membrane through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This dual action at both pre- and postsynaptic sites contributes to the reduction of neuronal excitability and muscle spasticity.

GABA-B Receptor Signaling Pathway

The binding of R-baclofen to the GABA-B1 subunit of the heterodimeric GABA-B receptor induces a conformational change, leading to the activation of the associated G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

Figure 1: GABA-B Receptor Signaling Pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound are attributable to its active metabolite, R-baclofen. R-baclofen exhibits high stereoselectivity for the GABA-B receptor.

Receptor Binding Affinity

Quantitative data on the binding affinity of baclofen enantiomers to the GABA-B receptor are summarized in the table below. As a prodrug, this compound itself is not expected to have significant affinity for the GABA-B receptor.

| Compound | Receptor | Assay | Value | Unit | Reference |

| R-(-)-Baclofen | GABA-B | [3H]baclofen displacement | IC50 = 0.015 | µM | |

| S-(+)-Baclofen | GABA-B | [3H]baclofen displacement | IC50 = 1.77 | µM | |

| Racemic Baclofen | GABA-B | [3H]GABA displacement | Ki = 6 | µM |

Table 1: Receptor Binding Affinities of Baclofen Enantiomers.

Pharmacokinetics

This compound was designed to have an improved pharmacokinetic profile compared to baclofen, allowing for more sustained plasma concentrations of the active R-baclofen.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is absorbed along the entire length of the gastrointestinal tract, including the colon, which is a significant advantage over baclofen. This is facilitated by both passive diffusion and active transport via the monocarboxylate transporter 1 (MCT-1).

-

Distribution: Following absorption, this compound is widely distributed throughout the body.

-

Metabolism: The prodrug is rapidly and extensively converted to R-baclofen by carboxylesterase-2 in the intestine and liver. Plasma levels of the intact prodrug are low.

-

Excretion: The active metabolite, R-baclofen, is primarily eliminated unchanged by the kidneys.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of R-baclofen following oral administration of this compound in different species.

| Species | Dose (mg/kg) | Bioavailability of R-baclofen (%) | Tmax (h) | Reference |

| Rat | 1 | 68 ± 6 | - | |

| Rat | 10 | 44 ± 12 | - | |

| Dog | - | up to 68 | - | |

| Monkey | - | 94 ± 16 | - | |

| Human | 20 mg (single dose) | - | 5.05 |

Table 2: Pharmacokinetic Parameters of R-baclofen following this compound Administration.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

A representative experimental protocol for determining the oral pharmacokinetics of this compound in rats is outlined below. This protocol is based on the methods described in the publication by Lal et al. (2009).

Figure 2: Experimental Workflow for a Rat Pharmacokinetic Study.

Clinical Trials

This compound was investigated in Phase 3 clinical trials for the treatment of spasticity in patients with multiple sclerosis (MS) and for gastroesophageal reflux disease (GERD). However, development for both indications was terminated due to the trials not meeting their primary efficacy endpoints.

Phase 3 Trial in Multiple Sclerosis Spasticity (NCT01359566)

This was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of three different doses of this compound in subjects with spasticity due to MS.

-

Primary Endpoints:

-

Change from baseline in the Maximum Ashworth Scale score.

-

Patient Global Impression of Change.

-

-

Dosing: Patients were randomized to receive this compound at 15 mg, 30 mg, or 45 mg twice daily, or placebo.

Clinical Trial Workflow

The general workflow for the Phase 3 clinical trial in multiple sclerosis is depicted below.

Figure 3: Phase 3 Clinical Trial Workflow for MS Spasticity.

Conclusion

This compound is a prodrug of R-baclofen that successfully addressed the pharmacokinetic limitations of baclofen by enabling sustained and more consistent plasma concentrations of the active enantiomer. Its mechanism of action is mediated through the potent and selective agonism of GABA-B receptors by its active metabolite, R-baclofen. Despite its optimized pharmacokinetic profile, this compound failed to demonstrate sufficient efficacy in Phase 3 clinical trials for spasticity in multiple sclerosis and gastroesophageal reflux disease, leading to the discontinuation of its development for these indications. The data and methodologies presented in this guide provide a comprehensive pharmacological foundation for understanding this compound and may inform future drug development efforts targeting the GABA-B receptor system.

References

In-Vitro Characterization of Arbaclofen Placarbil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Arbaclofen Placarbil, a prodrug of the selective GABA-B receptor agonist, R-baclofen. The document outlines the experimental protocols for key assays, presents quantitative data in structured tables, and includes detailed diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the compound's pharmacological profile.

Introduction

This compound is a novel transported prodrug of R-baclofen, the pharmacologically active enantiomer of baclofen.[1][2] It is designed to have improved pharmacokinetic properties compared to its active counterpart, R-baclofen.[2] The in-vitro characterization of this compound is crucial for understanding its mechanism of action, which involves its conversion to R-baclofen and the subsequent activation of the gamma-aminobutyric acid type B (GABA-B) receptor. This guide details the essential in-vitro assays used to elucidate the pharmacological properties of this compound and its active metabolite, R-baclofen.

Mechanism of Action: From Prodrug to Active Agonist

The primary mechanism of action of this compound involves its enzymatic hydrolysis to the active metabolite, R-baclofen.[2] R-baclofen then acts as a selective agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission in the central nervous system.[3]

In-Vitro Conversion of this compound to R-baclofen

In-vitro studies have demonstrated that this compound is rapidly converted to R-baclofen in human tissues. This conversion is primarily catalyzed by the enzyme human carboxylesterase-2 (hCE-2), which is highly expressed in the intestine and liver.

Experimental Protocol: In-Vitro Hydrolysis Assay

A typical in-vitro hydrolysis assay to assess the conversion of this compound to R-baclofen involves the following steps:

-

Preparation of Enzyme Source: Human liver or intestinal microsomes, or recombinant human carboxylesterase-2, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: this compound is incubated with the enzyme source at a physiological temperature (37°C).

-

Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).

-

Quantification: The concentrations of this compound and the formed R-baclofen are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of conversion is determined, and kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated from concentration-velocity curves.

R-baclofen Interaction with the GABA-B Receptor

Once formed, R-baclofen binds to and activates the GABA-B receptor. The GABA-B receptor is a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Ligand binding occurs on the GABA-B1 subunit, while the GABA-B2 subunit is responsible for G-protein coupling and signaling.

Signaling Pathway of the GABA-B Receptor

Activation of the GABA-B receptor by an agonist like R-baclofen initiates a cascade of intracellular events mediated by Gαi/o proteins. This leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly modulate ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

Quantitative In-Vitro Characterization

The following tables summarize the key quantitative data from in-vitro studies characterizing this compound and its active metabolite, R-baclofen.

Table 1: In-Vitro Conversion of this compound

| Parameter | Description | Value | Reference |

| Primary Enzyme | The main human enzyme responsible for the hydrolysis of this compound to R-baclofen. | Carboxylesterase-2 (hCE-2) | |

| Conversion Rate | Qualitative description of the speed of the hydrolysis reaction in vitro. | Rapid |

Table 2: R-baclofen GABA-B Receptor Binding Affinity

| Assay Type | Ligand | Preparation | IC50 (µM) | Reference |

| Radioligand Binding | [3H]-baclofen | Rat brain crude synaptic membranes | 0.04 | |

| Radioligand Binding | [3H]baclofen | Cat cerebellum | 0.015 |

Table 3: R-baclofen GABA-B Receptor Functional Activity

| Assay Type | Response Measured | Preparation | EC50 (µM) | Reference |

| Electrophysiology | Depression of spontaneous firing rate of dopamine neurons | Rat midbrain slices | 0.27 |

Detailed Experimental Protocols

3H-Baclofen Binding Assay for GABA-B Receptors

This protocol is adapted from established methods for characterizing GABA-B receptor binding.

-

Membrane Preparation:

-

Whole rat brain or a specific brain region (e.g., cerebellum) is homogenized in a cold buffer (e.g., Tris-HCl) containing CaCl2.

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C.

-

The resulting pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA.

-

The final pellet is resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

The membrane preparation is incubated with a fixed concentration of --INVALID-LINK---baclofen.

-

For competition assays, varying concentrations of unlabeled R-baclofen or other test compounds are included.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or baclofen.

-

The incubation is carried out at room temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, the IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

The in-vitro characterization of this compound demonstrates its efficient conversion to the potent and selective GABA-B receptor agonist, R-baclofen. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound. The detailed diagrams of the experimental workflow and the GABA-B receptor signaling pathway serve as valuable visual aids for comprehending the key aspects of its pharmacology. Further in-vitro studies could focus on elucidating the precise kinetic parameters of the enzymatic conversion and exploring the functional consequences of GABA-B receptor activation in various cell-based assay systems.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug Conversion of Arbaclofen Placarbil to R-Baclofen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Arbaclofen placarbil, an investigational prodrug of R-baclofen, was developed to enhance the pharmacokinetic profile of its parent compound, a selective gamma-aminobutyric acid-B (GABA-B) receptor agonist.[1][2] This guide delves into the technical aspects of this compound's conversion to the pharmacologically active R-baclofen, presenting key data, experimental methodologies, and a visual representation of the metabolic pathway. While development for indications such as gastroesophageal reflux disease (GERD) and spasticity was ultimately discontinued due to clinical trial outcomes, the science behind its prodrug strategy remains a valuable case study.[2][3]

Enhanced Pharmacokinetics Through Prodrug Design

Baclofen, a racemic mixture, presents several pharmacokinetic challenges, including a narrow absorption window in the upper small intestine and rapid clearance from the bloodstream.[4] this compound was engineered to overcome these limitations. As a transported prodrug, it was designed for absorption along the entire length of the intestine through both passive diffusion and active transport via the monocarboxylate transporter 1 (MCT-1). This design aimed to provide a more controlled and sustained release of R-baclofen, mitigating the fluctuating plasma levels associated with immediate-release baclofen formulations.

The Metabolic Conversion Pathway

Upon oral administration, this compound undergoes rapid and efficient enzymatic hydrolysis to yield the active R-baclofen. This bioconversion is primarily catalyzed by human carboxylesterase-2 (hCE-2), an enzyme highly expressed in various tissues, including intestinal cells. The hydrolysis of the acyloxyalkyl carbamate prodrug results in the formation of R-baclofen and several byproducts: carbon dioxide, isobutyric acid, and isobutyraldehyde. In vitro studies utilizing mass spectrometry and gas chromatography have confirmed the production of isobutyric acid.

Pharmacokinetic Profile

Clinical and preclinical studies have demonstrated the improved pharmacokinetic properties of this compound compared to R-baclofen. After oral administration, exposure to the intact prodrug is low, indicating efficient conversion.

Oral Bioavailability of R-Baclofen Following this compound Administration

| Species | Dose | Oral Bioavailability (%) |

| Rat | 1 mg/kg | 68 ± 6 |

| Rat | 10 mg/kg | 44 ± 12 |

| Dog | Not Specified | 92 ± 7 |

| Monkey | Not Specified | 94 ± 16 |

Data sourced from DrugBank Online.

Colonic Absorption of R-Baclofen

A key advantage of this compound is its enhanced absorption in the lower gastrointestinal tract.

| Species | R-Baclofen Bioavailability from Intracolonic Dosing (%) |

| R-Baclofen Administration | |

| Rat | 7 ± 3 |

| Monkey | 3 ± 2 |

| This compound Administration | |

| Rat | 37 ± 9 |

| Monkey | 37 ± 15 |

| Dog | 77 ± 23 |

Data sourced from DrugBank Online.

Human Pharmacokinetics

In a study involving 10 healthy volunteers, a single 20 mg oral dose of this compound administered with food resulted in a Tmax of 5.05 hours for R-baclofen. The conversion is rapid; following intravenous bolus administration in rats, this compound was converted to R-baclofen with a half-life of 6 minutes.

Experimental Protocols

The investigation of this compound's metabolism involved several key in vitro experiments.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the conversion of this compound to R-baclofen.

Methodology:

-

Incubation with Liver S9 Fractions: this compound was incubated with human and rat liver S9 fractions (2 mg/ml) at 37°C for 2 hours. Experiments were conducted with and without the cofactor NADPH to assess the involvement of cytochrome P450 enzymes.

-

Metabolism by Human Carboxylesterases: To pinpoint the specific esterase, this compound was incubated with recombinant human carboxylesterase-1 (hCE-1) and human carboxylesterase-2 (hCE-2). The rate of hydrolysis was monitored over time.

Results: These studies demonstrated that the conversion is not dependent on CYP450 enzymes and is primarily catalyzed by hCE-2.

Identification of Metabolites

Objective: To confirm the identity of the byproducts generated during the hydrolysis of this compound.

Methodology:

-

This compound was incubated in a 10 mM phosphate buffer (pH 7.4) at 37°C for 1 hour with human liver S9 fractions.

-

The reaction mixtures were then centrifuged and filtered.

-

The resulting samples were analyzed using gas chromatography-mass spectrometry (GC-MS) to identify the volatile byproducts.

Results: This analysis confirmed the presence of isobutyric acid as a byproduct of the hydrolysis reaction.

Conclusion

The design of this compound as a prodrug of R-baclofen successfully addressed the pharmacokinetic limitations of the parent drug by leveraging intestinal transporters and enzymatic conversion. The rapid and efficient hydrolysis by carboxylesterase-2 resulted in sustained levels of the active compound. Although the clinical development of this compound was halted, the principles of its design and the methodologies used to characterize its conversion provide valuable insights for the development of future prodrug-based therapeutics.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. pharmakb.com [pharmakb.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Arbaclofen Placarbil: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Arbaclofen Placarbil. This compound is the placarbil prodrug of the pharmacologically active R-enantiomer of baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist.[1][2] As a prodrug, its design aims to improve the pharmacokinetic profile of R-baclofen, allowing for more sustained release and absorption throughout the gastrointestinal tract.[1][3] Understanding the solubility and stability of this compound is critical for the development of robust and effective pharmaceutical formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. This compound's solubility has been characterized to a limited extent in publicly available literature.

Quantitative Solubility Data

| Solvent System | Solubility | Reference |

| Water | 0.0111 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) |

Experimental Protocol for Solubility Determination

A comprehensive understanding of this compound's solubility requires a systematic approach. The following protocols outline standard methods for determining both kinetic and thermodynamic solubility.

1.2.1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to quickly assess solubility.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.

-

Direct UV/LC-MS Analysis: After incubation, filter the samples to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.

-

1.2.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvent systems (e.g., water, various pH buffers, and relevant organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Stability Profile

Stability studies are essential to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. These studies involve subjecting the drug to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to evaluate the intrinsic stability of the molecule. The results are crucial for developing stability-indicating analytical methods.

| Stress Condition | Typical Protocol | Expected Stability of this compound |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C for up to 72 hours | While specific data for this compound is limited, studies on baclofen show extensive degradation under acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature to 60°C for up to 72 hours | Mild degradation is expected, similar to observations with baclofen. |

| Oxidation | 3% - 30% H₂O₂ at room temperature for up to 7 days | Baclofen has shown some degradation under oxidative stress. |

| Thermal Degradation | Dry heat at 60°C - 80°C for several days | Mild degradation is anticipated, as seen with baclofen. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Specific data is unavailable, but this is a standard test for all new drug substances. |

Solid-State Stability

The solid-state stability of a drug substance is critical for its handling, storage, and formulation into a final dosage form.

| Storage Condition (as per ICH Q1A(R2)) | Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Studies on the active metabolite, R-baclofen, have identified different polymorphic forms with varying stability. The stability of this compound's solid form should be thoroughly investigated to ensure consistency.

Experimental Protocol for Stability Studies

2.3.1. Forced Degradation Study Protocol

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid drug substance.

-

Stress Application: Expose the samples to the conditions outlined in the table above for a specified duration.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

2.3.2. Stability-Indicating HPLC Method

A validated HPLC method is essential to separate and quantify this compound from its potential degradation products. Based on methods developed for baclofen, a typical method would involve:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220-272 nm).

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Metabolism

This compound is a prodrug that is converted to R-baclofen, which then acts as a GABAB receptor agonist.

GABAB Receptor Signaling Pathway

The activation of the GABAB receptor by R-baclofen initiates a cascade of intracellular events that lead to neuronal inhibition.

Metabolic Pathway of this compound

This compound is designed to be hydrolyzed by esterases, primarily human carboxylesterase-2, which is present in various tissues including the intestine.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for assessing the solubility and stability of this compound.

Solubility Assessment Workflow

Stability Assessment Workflow

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their evaluation. While some data exists, particularly regarding its aqueous solubility and metabolic stability, a comprehensive characterization, especially through forced degradation studies and solubility in various media, is necessary for robust formulation development. The provided workflows and protocols offer a systematic approach for researchers and scientists to generate the necessary data to support the continued development of this compound as a therapeutic agent.

References

- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Arbaclofen Placarbil in In-Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo use of Arbaclofen Placarbil in rodent models, focusing on dosages, experimental protocols, and relevant signaling pathways. This compound, a prodrug of the active R-enantiomer of baclofen, is a selective agonist for the gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Its design as a prodrug offers improved pharmacokinetic properties compared to baclofen, allowing for more sustained exposure.[3][4]

Mechanism of Action

This compound is readily absorbed and rapidly converted to its active form, R-baclofen.[3] R-baclofen then acts as an agonist at GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling pathways, ultimately resulting in the inhibition of neurotransmitter release and hyperpolarization of neurons. This mechanism underlies its therapeutic effects in conditions such as spasticity and its investigation in other neurological and psychiatric disorders.

Pharmacokinetics in Rodents

This compound exhibits favorable pharmacokinetic properties in rodents, with efficient absorption and conversion to R-baclofen following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value at 1 mg/kg Oral Dose | Value at 10 mg/kg Oral Dose | Citation |

| Oral Bioavailability of R-baclofen | 68 ± 6% | 44 ± 12% |

Application in Spasticity Models

This compound's active metabolite, R-baclofen, is effective in reducing spasticity. Rodent models of spinal cord injury (SCI) are commonly used to evaluate the efficacy of anti-spasticity agents.

Protocol: Induction of Spasticity via Spinal Cord Injury in Rats

This protocol describes a contusion model of SCI to induce spasticity.

Materials:

-

Adult male Wistar rats (250-300g)

-

Anesthetic (e.g., pentobarbital, xylazine)

-

Surgical instruments for laminectomy

-

Impactor device (e.g., weight-drop device)

-

Post-operative care supplies (e.g., antibiotics, bladder expression supplies)

Procedure:

-

Anesthetize the rat using an appropriate anesthetic regimen.

-

Perform a laminectomy at the thoracic level T9 to expose the spinal cord.

-

Induce a moderate contusion injury using a weight-drop device (e.g., 11g weight dropped from 12mm).

-

Suture the muscle layers and close the skin incision.

-

Provide post-operative care, including analgesics, antibiotics, and manual bladder expression until bladder function returns.

-

Spasticity, characterized by hypertonia, hyperreflexia, and clonus, typically develops over several weeks.

Protocol: Assessment of Spasticity and Treatment with this compound

Materials:

-

Spastic rat model

-

This compound

-

Vehicle for oral administration (e.g., 10% sucrose solution)

-

Gavage needles (16-18 gauge for rats)

-

Electromyography (EMG) equipment (optional)

-

Modified Ashworth Scale (MAS) scoring sheet

Procedure:

-

Habituate the animals to handling and the testing environment.

-

Prepare this compound in the chosen vehicle at the desired concentration.

-

Administer this compound or vehicle via oral gavage. A common dosage range for baclofen (the active metabolite) in SCI models is in the low mg/kg range.

-

Assess spasticity at predetermined time points post-administration.

-

Modified Ashworth Scale (MAS): Manually manipulate the affected limb to assess muscle tone and resistance to passive movement. Score on a scale of 0 (no increase in tone) to 4 (rigid in flexion or extension).

-

Hoffman reflex (H-reflex): If EMG equipment is available, measure the H-reflex to quantify motoneuron excitability, a physiological marker of spasticity.

-

Application in Autism-like Behavior Models

This compound has been investigated for its potential to ameliorate behavioral deficits in rodent models of autism spectrum disorder (ASD).

Table 2: Dosages of this compound in Rodent Models of Autism-like Behavior

| Rodent Model | Dosage | Route of Administration | Behavioral Test | Citation |

| BTBR T+ Itpr3tf/J mice | 1 and 3 mg/kg (as R-baclofen) | Intraperitoneal | Three-chamber social interaction, Self-grooming | |

| C58/J mice | 3 mg/kg (as R-baclofen) | Intraperitoneal | Stereotyped jumping | |

| 16p11.2 deletion mice | 0.25, 0.5, or 1.0 mg/mL | In drinking water | Novel object recognition, Open field | |

| Fawn-hooded rats | 0.125, 0.25, 0.5, and 1 mg/kg (as R-baclofen) | Oral | Three-chamber social interaction, Tactile sensitivity |

Protocol: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty.

Materials:

-

Three-chambered apparatus (e.g., each chamber 20 cm x 40.5 cm x 22 cm)

-

Wire cages for stimulus mice

-

Novel and familiar stimulus mice

-

Video recording and analysis software

Procedure:

-

Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.

-

Sociability Test (10 minutes): Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and record the time spent in each chamber and sniffing each cage. A sociable mouse will spend more time with the novel mouse.

-

Social Novelty Preference Test (10 minutes): Replace the empty cage with a new novel mouse (Stranger 2). Record the time the test mouse spends with the now familiar mouse (Stranger 1) versus the new novel mouse (Stranger 2). A mouse with a preference for social novelty will spend more time with Stranger 2.

Protocol: Novel Object Recognition Test

This test evaluates recognition memory.

Materials:

-

Open field arena (e.g., 40 cm x 40 cm)

-

Two identical objects for the familiarization phase

-

One novel object for the test phase

-

Video recording and analysis software

Procedure:

-

Habituation (10 minutes): Allow the mouse to explore the empty arena.

-

Familiarization/Training (10 minutes): Place two identical objects in the arena and allow the mouse to explore them.

-

Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 to 24 hours).

-

Test (5-10 minutes): Replace one of the familiar objects with a novel object. Record the time the mouse spends exploring each object. A mouse with intact recognition memory will spend significantly more time exploring the novel object.

Application in Alcohol Consumption Models

The GABAergic system is implicated in alcohol use disorder, and GABA-B receptor agonists have been studied for their effects on alcohol consumption.

Protocol: Two-Bottle Choice Paradigm for Alcohol Preference

This paradigm assesses voluntary alcohol consumption.

Materials:

-

C57BL/6J mice (known for their high alcohol preference)

-

Two drinking bottles per cage

-

Ethanol solution (e.g., 20% v/v in tap water)

-

Tap water

Procedure:

-

Acclimation: House mice individually with two bottles of water.

-

Intermittent Access: On specific days (e.g., Monday, Wednesday, Friday), replace one water bottle with a bottle containing the ethanol solution. On the other days, provide two bottles of water.

-

Measurement: Record the weight of each bottle daily to determine the volume of water and ethanol solution consumed. Calculate alcohol intake (g/kg/day) and preference ratio (volume of alcohol solution consumed / total volume of fluid consumed).

-

Treatment: Administer this compound or vehicle prior to the alcohol access period to assess its effect on consumption.

General Considerations for Oral Administration

Vehicle Selection: A 10% sucrose solution can be used to improve the palatability of the drug solution for voluntary oral administration or to mask the taste during oral gavage.

Oral Gavage Technique:

-

Restraint: Properly restrain the mouse or rat to ensure the head and body are in a straight line.

-

Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

-

Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The animal should swallow as the tube passes. Do not force the needle.

-

Administration: Slowly administer the solution.

-

Removal: Gently remove the needle along the same path of insertion.

-

Monitoring: Observe the animal for any signs of distress after the procedure.

References

Application Note: Quantification of Baclofen, the Active Metabolite of Arbaclofen Placarbil, Using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbaclofen placarbil is a prodrug of the pharmacologically active R-isomer of baclofen.[1] It is designed for improved pharmacokinetic properties, offering sustained release and better absorption compared to baclofen.[1] this compound is rapidly and efficiently converted to R-baclofen in the body.[2] Consequently, the quantification of baclofen is critical for pharmacokinetic studies, formulation development, and quality control of this compound.

This document provides a detailed protocol for the quantification of baclofen using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. While a specific, publicly available HPLC method for the direct quantification of the prodrug this compound is not readily found in the scientific literature, the provided method for baclofen is robust, validated, and suitable for the determination of the active moiety in various sample matrices. This method can serve as an excellent starting point for the development and validation of a method for this compound.

The method described is based on a validated, stability-indicating reversed-phase HPLC technique, ensuring accurate and precise quantification of baclofen, even in the presence of its degradation products.[3]

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of Baclofen is presented in the table below.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detection |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | 10 mM Triethylamine (pH 7.0) : Methanol : Acetonitrile (80:15:5, v/v/v)[3] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 6.2 minutes |

Method Validation Summary

The presented method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. A summary of the validation parameters is provided below.

| Validation Parameter | Result |

| Linearity Range | 5 - 100 µg/mL (r = 0.9999) |

| Accuracy (% Recovery) | 99.27% (mean) |

| Precision (% RSD) | < 2% |

| Selectivity | No interference from impurities or degradation products |

| Robustness | The method is robust against small, deliberate variations in chromatographic conditions. |

Experimental Protocol

Preparation of Mobile Phase

-

Prepare a 10 mM solution of triethylamine in water.

-

Adjust the pH of the triethylamine solution to 7.0 using an appropriate acid (e.g., phosphoric acid).

-

Mix the pH-adjusted triethylamine solution with methanol and acetonitrile in the ratio of 80:15:5 (v/v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Stock Solution

-

Accurately weigh approximately 10 mg of Baclofen reference standard.

-